molecular formula C11H17N3O2S B13010204 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine

Cat. No.: B13010204
M. Wt: 255.34 g/mol
InChI Key: GTKCKQHQOLUNGC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a substituted benzene-1,2-diamine compound featuring a piperidin-1-ylsulfonyl functional group. This structure combines an ortho-diamine motif, known for its role in catalysis and as a synthetic building block, with a sulfonamide group that can enhance binding affinity and modulate electronic properties. As a result, this chemical serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications: This compound is primarily used in chemical synthesis. The presence of two differentially reactive amine groups on the benzene ring allows for selective functionalization, making it a versatile precursor for constructing more complex molecules. Its potential applications include serving as a key intermediate in the development of novel organocatalysts, particularly those involving H-bond donation for asymmetric synthesis . Furthermore, structurally related diamine compounds are investigated as cores for synthesizing libraries of bioactive molecules, such as antimicrobial agents . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

4-piperidin-1-ylsulfonylbenzene-1,2-diamine

InChI

InChI=1S/C11H17N3O2S/c12-10-5-4-9(8-11(10)13)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,12-13H2

InChI Key

GTKCKQHQOLUNGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to yield the desired product.

Reaction Conditions::

    Step 1: Formation of 4-nitrobenzenesulfonyl chloride:

    Step 2: Piperidine substitution:

    Step 3: Reduction:

Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic route, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Oxidation Reactions

The aromatic amine groups and sulfonyl moiety enable oxidation under controlled conditions. Key reactions include:

Reaction Type Reagents/Conditions Products Key Observations
Amino Group Oxidation H<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub> (acidic)Formation of nitroso or nitro derivativesSelective oxidation of -NH<sub>2</sub> to -NO or -NO<sub>2</sub> groups under acidic conditions.
Sulfonyl Oxidation Ozone, UV lightSulfonic acid derivativesCleavage of the sulfonyl group to sulfonic acids observed in similar sulfonamides .

Reduction Reactions

Reductive transformations target the sulfonyl group and aromatic ring:

Reaction Type Reagents/Conditions Products Key Observations
Sulfonyl Reduction LiAlH<sub>4</sub>, THF, refluxThioether or thiol intermediatesComplete reduction of sulfonyl to thiol requires excess LiAlH<sub>4</sub>.
Aromatic Ring Reduction H<sub>2</sub>, Pd/C (10%)Cyclohexane diamine derivativesHydrogenation under high pressure yields saturated ring systems .

Substitution Reactions

Nucleophilic substitutions occur at the sulfonyl group or aromatic amines:

Sulfonamide Nucleophilic Substitution

Reagent Conditions Products Mechanism
Alkyl halides (R-X)K<sub>2</sub>CO<sub>3</sub>, DMFN-alkylated sulfonamidesSN2 displacement at the sulfonamide nitrogen.
Acyl chlorides (RCOCl)Pyridine, RTAcylated derivativesFormation of stable amide bonds .

Aromatic Electrophilic Substitution

The electron-rich benzene ring undergoes halogenation and nitration:

Reagent Conditions Position Yield
Cl<sub>2</sub>, FeCl<sub>3</sub>0–5°C, CH<sub>2</sub>Cl<sub>2</sub>Para to sulfonyl group~65% (meta-directing effect of sulfonyl group) .
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>50°COrtho to amino groupsLimited due to competing oxidation.

Coupling Reactions

The diamine structure facilitates cross-coupling and cyclization:

Reaction Type Catalyst/Reagents Products Applications
Buchwald–Hartwig Amination Pd(OAc)<sub>2</sub>, XantphosBiaryl aminesUsed in pharmaceutical intermediates .
Schiff Base Formation Aldehydes (RCHO), EtOHImine-linked macrocyclesChelation properties for metal-ion sensors .

Hydrolysis and Stability

The sulfonamide bond exhibits pH-dependent hydrolysis:

Conditions Products Kinetics
Acidic (HCl, 6M, reflux)Benzene-1,2-diamine + piperidine sulfonic acidComplete cleavage in 4–6 hours .
Basic (NaOH, 2M, 60°C)Partial degradationUnstable above pH 10.

Biological Activity and Derivatives

Modifications to 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine yield bioactive compounds:

  • Antiviral Derivatives : Introduction of trifluoromethyl groups enhances activity against RNA viruses (IC<sub>50</sub> = 1.0–3.1 μM) .

  • Antibacterial Agents : Sulfonamide-azole hybrids show MIC values of 2–8 μg/mL against S. aureus .

Mechanistic Insights

  • Sulfonamide Reactivity : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing substitutions to meta/para positions.

  • Piperidine Flexibility : The chair conformation of the piperidine ring influences steric accessibility in coupling reactions .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine. Research indicates that compounds with similar structures can inhibit the production of bacterial toxins, thereby reducing pathogenicity without directly inhibiting bacterial growth. For instance, a study on a related sulfonamide derivative demonstrated its effectiveness in protecting Drosophila melanogaster from infections caused by Pseudomonas aeruginosa by altering iron availability and toxin production .

Iron-Chelating Activity
The compound exhibits notable iron-chelating activity, which is crucial for its antibacterial efficacy. Iron is a vital nutrient for many pathogens; thus, chelating agents can effectively starve bacteria of this essential element. The catechol moiety present in the compound enhances its ability to bind iron ions, making it more effective than established iron-chelating drugs like deferoxamine .

Pharmacological Applications

Potential as an Anticancer Agent
There is growing interest in the anticancer potential of sulfonamide derivatives. The structural characteristics of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine suggest that it may interact with various biological targets involved in cancer progression. Preliminary evaluations indicate that similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Drug Development
The synthesis of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine serves as a precursor for developing new therapeutic agents. Its unique chemical structure allows for modifications that can enhance pharmacological properties or reduce toxicity. The compound's role as a building block in drug synthesis highlights its importance in pharmaceutical research .

Analytical Applications

Separation Techniques
4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine can be analyzed using high-performance liquid chromatography (HPLC). This method is essential for purity assessment and quantification in pharmaceutical formulations. The compound's behavior during chromatography can provide insights into its stability and interaction with various solvents .

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The benzene-1,2-diamine scaffold is versatile, with modifications at the 4-position significantly altering biological and physicochemical properties. Key analogs include:

Compound Name Substituent at 4-Position Key Features
4-(Piperidin-1-yl)benzene-1,2-diamine Piperidine Lacks sulfonyl group; simpler amine substitution
4-(Morpholine-4-sulfonyl)benzene-1,2-diamine Morpholine-sulfonyl Sulfonyl with morpholine; impacts electronic properties and solubility
4-Piperazin-1-ylbenzene-1,2-diamine Piperazine Basic amine with two nitrogen atoms; common in CNS-targeting drugs
4-(2-Thienyl)benzene-1,2-diamine Thienyl group Heterocyclic substituent; IC₅₀ = 1600 nM (Kv11.1 channel inhibition)
1-N-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine Cyclohexyl + CF₃ Hydrophobic substituents; potential for enhanced membrane permeability

Structural Insights :

  • Sulfonyl vs. Direct Amine Linkage : The sulfonyl group in the target compound introduces polarity and hydrogen-bonding capacity compared to direct amine linkages (e.g., piperidine or piperazine derivatives) .
  • Heterocyclic vs.
Anticancer Potential
  • Benzimidazole Derivatives : Compounds like 4-(6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl)benzene-1,2-diamine () are intermediates in anticancer agents, leveraging the diamine scaffold for DNA intercalation or kinase inhibition.
Enzyme and Channel Modulation
  • Kv11.1 Potassium Channel Inhibition : Thienyl-substituted derivatives () exhibit IC₅₀ values of 1500–1600 nM, suggesting moderate potency compared to piperidine/pyrrolidine-based inhibitors .
  • Serotonin 5-HT6 Antagonism : Piperazine derivatives (e.g., 4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine, ) are explored for neurological applications, with high yields (89%) and crystallinity .
Key Reactions
  • Reductive Amination : Used for piperazine and morpholine derivatives ().
  • Microwave-Assisted Synthesis : Enhances efficiency for benzimidazole derivatives (e.g., , % yield under microwave conditions).
Yield and Purity Considerations
  • Piperazine derivatives achieve near-quantitative yields (), while brominated analogs require column chromatography for purification ().
  • Morpholine-sulfonyl derivatives are commercially available at high purity (e.g., sc-348382 at $325/g, ), indicating scalability challenges for complex sulfonamides .

Biological Activity

4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C11H17N3O2SC_{11}H_{17}N_{3}O_{2}S and features a piperidine ring connected to a sulfonamide group and an aromatic amine. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of piperidine, including 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine, exhibit notable anticancer properties. These compounds may inhibit angiogenesis and affect cellular signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that related compounds can interfere with DNA cleavage and cellular proliferation pathways, suggesting a multifaceted mechanism of action against cancer cells.

Antibacterial Properties

The compound's sulfonamide group enhances its antibacterial activity. It has been noted that structurally similar compounds can modulate the activity of enzymes and receptors involved in bacterial infections. Specifically, some derivatives have demonstrated the ability to inhibit the production of virulence factors in bacteria such as Pseudomonas aeruginosa, which is critical for their pathogenicity .

Synthetic Routes

The synthesis of 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine typically involves several key steps:

  • Formation of the Piperidine Ring : This can be achieved through various methods including cyclization reactions.
  • Sulfonation : Introducing the sulfonyl group is crucial for enhancing biological activity.
  • Amination : The final step involves attaching the amine groups to the benzene ring.

These synthetic processes allow for modifications that can enhance efficacy or reduce toxicity.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of piperidine derivatives, it was found that 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine significantly inhibited cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cell survival.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related piperidine compounds against Pseudomonas aeruginosa. The study revealed that while these compounds did not inhibit bacterial growth directly, they effectively reduced the production of harmful toxins by chelating iron, thereby limiting the bacteria's virulence .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
N,N-Dimethyl-4-(piperidine-1-sulfonyl)benzene-1,2-diamineSimilar piperidine and sulfonamide structureEnhanced solubility and potential for increased biological activity
N,N-Diethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamineMorpholine instead of piperidineDifferent receptor interactions may lead to varied therapeutic effects
N,N-Diethyl-3-(piperidin-4-yloxy)anilineContains an ether linkageMay exhibit distinct pharmacokinetic properties compared to other derivatives

This table illustrates the diversity within piperidine derivatives and highlights how structural variations can influence biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine, and how can reaction efficiency be validated?

  • Methodological Answer : Synthesis typically involves sulfonylation of benzene-1,2-diamine derivatives with piperidine-based reagents. Reaction efficiency is validated using high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment . For kinetic studies, monitor intermediate formation via time-resolved spectroscopy or mass spectrometry.

Q. Which analytical techniques are critical for characterizing 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the sulfonyl-piperidine linkage and amine positions. Crystallographic validation (e.g., via X-ray diffraction) is recommended for structural elucidation, as demonstrated in analogous benzene-diamine derivatives . Pair with Fourier-transform infrared spectroscopy (FTIR) to verify functional groups like NH₂ and SO₂ .

Q. How can solubility and stability of this compound be systematically evaluated under varying experimental conditions?

  • Methodological Answer : Employ the shake-flask method with solvents of varying polarity (e.g., water, DMSO, ethanol) to measure solubility. Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH) and thermal stress (40–80°C), analyzed via HPLC to track decomposition products .

Advanced Research Questions

Q. What computational strategies optimize reaction pathways for synthesizing 4-(Piperidin-1-ylsulfonyl)benzene-1,2-diamine?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and predict optimal conditions (e.g., temperature, catalyst load) . Virtual screening of piperidine derivatives can identify steric/electronic effects on sulfonylation efficiency .

Q. How can factorial design resolve contradictions in experimental data during reaction optimization?

  • Methodological Answer : Apply a 2^k factorial design to test variables like temperature, solvent polarity, and reagent stoichiometry. For example, a 3-factor design (temperature: 60–100°C; solvent: DMF/THF; molar ratio: 1:1–1:2) identifies interactions affecting yield. Statistical tools (ANOVA) quantify significance, prioritizing variables for further refinement .

Q. What methodologies address discrepancies in catalytic vs. non-catalytic synthesis pathways?

  • Methodological Answer : Compare activation energies (via Arrhenius plots) and byproduct profiles (GC-MS) between pathways. For catalytic routes, characterize catalyst surfaces using X-ray photoelectron spectroscopy (XPS) to correlate activity with surface defects or ligand coordination . Non-catalytic pathways require mechanistic studies using isotopic labeling (e.g., ¹⁵N-tracing) to track amine reactivity .

Q. How can AI-driven platforms enhance experimental reproducibility for this compound?

  • Methodological Answer : Implement AI tools for automated data curation and anomaly detection. For example, machine learning algorithms trained on historical reaction datasets can flag deviations in yield or purity, suggesting corrective actions (e.g., adjusting pH or stirring rate). Blockchain-based lab notebooks ensure traceability of protocol modifications .

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